molecular formula C18H16FNO6S B2820620 methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291842-34-6

methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2820620
CAS No.: 1291842-34-6
M. Wt: 393.39
InChI Key: GSHQTOWMDWBTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazines. Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) can be employed to facilitate the reactions under solvent-free conditions, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the benzothiazine core .

Scientific Research Applications

Methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Properties

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO6S/c1-24-14-7-5-12(9-15(14)25-2)20-10-17(18(21)26-3)27(22,23)16-8-11(19)4-6-13(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHQTOWMDWBTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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